![molecular formula C13H18ClN3O B15113847 2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15113847.png)
2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the reaction of 1-ethyl-5-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride stands out due to its unique combination of a pyrazole ring and a phenolic hydroxyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields.
Biological Activity
2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a pyrazole ring and a phenolic hydroxyl group, this compound has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18ClN3O
- Molecular Weight : 267.75 g/mol
- IUPAC Name : this compound
The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The following pathways are particularly relevant:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammation and cancer cell proliferation. Its interaction with enzymes such as dihydroorotate dehydrogenase (DHODH) has been documented, suggesting a role in modulating immune responses and cellular growth.
- Signaling Pathways : It influences pathways related to inflammation and apoptosis, indicating anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have demonstrated that similar pyrazole structures can inhibit the growth of various pathogens, suggesting that this compound may share this activity.
Anticancer Potential
The compound's potential as an anticancer agent has been highlighted in several studies. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival.
Study on Enzyme Inhibition
A study investigated the inhibition of DHODH by related pyrazole compounds, revealing that modifications to the pyrazole structure could enhance selectivity and potency against this target. The findings suggest that this compound may exhibit similar or improved inhibitory effects compared to known inhibitors like brequinar .
Antioxidant Properties
The phenolic component of the compound is known for its antioxidant capabilities. This property is crucial as it may help mitigate oxidative stress within biological systems, contributing to its overall therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-Ethyl-3-methylpyrazole | Lacks phenolic group | Basic pyrazole structure |
4-Hydroxy-3-methylphenylpyrazole | Different substituents on pyrazole | Contains hydroxyl group on phenyl |
3-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol | Similar structure but different position of hydroxyl | Variation in substitution pattern |
The combination of both phenolic and pyrazole moieties in this compound provides unique chemical reactivity and biological activity not present in other similar compounds.
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16-10(2)12(9-15-16)14-8-11-6-4-5-7-13(11)17;/h4-7,9,14,17H,3,8H2,1-2H3;1H |
InChI Key |
HFQXDMLWVRZJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=CC=C2O)C.Cl |
Origin of Product |
United States |
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